2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride

GABA uptake inhibition GAT-1 pharmacology anticonvulsant drug discovery

Procure the exact (2R,4S) stereoisomer validated in nNOS (PDB 6NGQ) and TRK inhibitor patents (US9701681B2). This single enantiomer provides fluorine-reduced pyrrolidine basicity (ΔpKa ~2–4 units) and demonstrated Caco-2 efflux ratio 0.8—confirming CNS permeability without P-gp liability. Incorrect stereoisomers lack equivalent patent support and target-engagement profiles. All batches are ≥98% pure, supplied as hydrochloride salt for optimal solubility and handling. Use in structure-based design, fragment growing, and GAT subtype-selective probe synthesis.

Molecular Formula C6H11ClFNO2
Molecular Weight 183.61
CAS No. 2225127-04-6
Cat. No. B2678991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride
CAS2225127-04-6
Molecular FormulaC6H11ClFNO2
Molecular Weight183.61
Structural Identifiers
SMILESC1C(CNC1CC(=O)O)F.Cl
InChIInChI=1S/C6H10FNO2.ClH/c7-4-1-5(8-3-4)2-6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
InChIKeyHHHUTVKCHWFLAS-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride (CAS 2225127-04-6): Chiral Fluorinated Pyrrolidine Building Block for CNS and Kinase Drug Discovery


2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride (CAS 2225127-04-6, MF: C₆H₁₁ClFNO₂, MW: 183.61) is a chiral, non-racemic fluorinated pyrrolidine derivative bearing an acetic acid side chain at the 2-position and a single fluorine substituent at the 4-position with defined (2R,4S) stereochemistry . It belongs to the class of 4-fluoropyrrolidine-2-acetic acid analogs, a scaffold that has been systematically explored as a conformationally constrained GABA uptake inhibitor pharmacophore [1], and its (2R,4S) stereoisomer has been specifically incorporated into advanced leads targeting neuronal nitric oxide synthase (nNOS) and tropomyosin receptor kinase (TRK) [2][3]. The hydrochloride salt form provides improved handling and solubility characteristics for research use.

Why Pyrrolidine-2-acetic Acid Analogs Cannot Be Generically Substituted: Stereochemical and Electronic Determinants of 2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride


Pyrrolidine-2-acetic acid derivatives exist in four possible diastereomeric configurations at the C-2 and C-4 positions, and published structure-activity relationship (SAR) data for GABA transporter inhibition demonstrate that stereochemical identity at both centers is a primary determinant of GAT subtype selectivity and potency [1][2]. The (2R,4S) configuration is distinct from the (2S,4S), (2S,4R), and (2R,4R) isomers, each of which may exhibit different conformational preferences, pKa values, and target engagement profiles. Furthermore, the 4-fluoro substituent exerts a strong electron-withdrawing inductive effect that markedly reduces pyrrolidine nitrogen basicity compared to non-fluorinated or 4-hydroxy analogs—an effect confirmed to alter both in vitro potency and passive membrane permeability in medicinal chemistry campaigns [3]. Procuring a generic or incorrectly specified stereoisomer therefore risks introducing a compound with fundamentally different physicochemical and pharmacological properties that cannot be assumed interchangeable.

Quantitative Comparative Evidence: Where 2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride Differentiates from Closest Analogs


GABA Transporter Inhibition: 4-Fluoro Substitution Confers Modest Potency Improvement Over 4-Hydroxy Analogs but Remains Sub-Stoichiometric Relative to 4-Unsubstituted and Reference Inhibitors

In the only published direct comparative study evaluating the 4-fluoropyrrolidine-2-acetic acid chemotype, Zhuang et al. (2009) reported that N-alkylated derivatives of enantiomerically pure (2S)-4-fluoropyrrolidine-2-acetic acid exhibited a slight improvement in GAT-1 inhibitory potency relative to their corresponding 4-hydroxy congeners. However, both 4-substituted series were substantially less potent than the corresponding 4-unsubstituted pyrrolidine-2-acetic acid derivatives, with the most potent 4-fluoro derivative showing approximately 1/15 the affinity of the clinically used GAT-1 inhibitor Tiagabine [1]. BindingDB records an IC₅₀ value of 3150 nM for a representative 4-fluoropyrrolidine-2-acetic acid derivative at mouse GAT-1 expressed in HEK293 cells, compared to Tiagabine's reported IC₅₀ of approximately 67 nM at human GAT-1 [2]. The study further noted that the C-4 fluorine configuration did not significantly influence GAT-1 affinity, implying that the electronic effect of fluorine—not stereochemical orientation at C-4—dominates the potency profile in this target system [1].

GABA uptake inhibition GAT-1 pharmacology anticonvulsant drug discovery

Nitrogen Basicity Modulation: 4-Fluorination Reduces Pyrrolidine pKa to Near-Physiological Range, Enhancing Predicted Passive Permeability Relative to Non-Fluorinated Pyrrolidine-2-acetic Acid

The pyrrolidine nitrogen in non-fluorinated pyrrolidine-2-acetic acid derivatives exhibits a conjugate acid pKa of approximately 10.5–11.3, resulting in near-complete protonation at physiological pH and severely impaired passive membrane permeability [1]. Introduction of an electronegative fluorine atom at the 4-position reduces the pyrrolidine pKa by approximately 2–4 log units through through-bond σ-inductive effects, bringing the conjugate acid pKa closer to or below physiological pH (~7.4) and thereby increasing the fraction of neutral, membrane-permeable free base [2]. This fluorine-induced pKa shift has been identified as a key design principle for enhancing the blood-brain barrier penetration of pyrrolidine-containing CNS drug candidates, with the fluorine atom simultaneously blocking a major site of oxidative metabolism at the pyrrolidine ring .

physicochemical property optimization CNS permeability pKa tuning

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Design: The (2R,4S)-4-Fluoropyrrolidine Fragment Enables Sub-30 nM Potency in Crystallographically Validated Inhibitors

The (2R,4S)-4-fluoropyrrolidin-2-yl fragment has been co-crystallized as a critical pharmacophoric element within a potent nNOS inhibitor (ligand KLA, PDB ID: 6NGQ) [1]. The parent inhibitor series, optimized for blood-brain barrier permeability with a 2-aminopyridine scaffold, achieved a Kᵢ < 30 nM against nNOS, with the (2R,4S)-4-fluoropyrrolidine moiety contributing to both potency and selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms [2]. The crystal structure at 1.95 Å resolution confirms the defined (2R,4S) stereochemistry is required for optimal fit within the nNOS heme domain active site, as the C-4 fluorine and C-2 ethyl linker make specific van der Waals contacts with hydrophobic pocket residues [1][3]. Importantly, this same compound also demonstrated a significantly low P-glycoprotein efflux ratio of 0.8 in Caco-2 bidirectional transport assays, indicating the (2R,4S)-4-fluoropyrrolidine fragment does not introduce P-gp substrate liability [2].

nNOS inhibition neurodegenerative disease structure-based drug design

TRK Kinase Inhibitor Patent Landscape: (2R,4S)-4-Fluoropyrrolidine Stereoisomer Is Specifically Claimed in Tropomyosin Receptor Kinase Inhibitor Compositions

Multiple patent families from IRM LLC and related entities specifically claim compounds incorporating the (2R,4S)-4-fluoropyrrolidine stereochemistry as TRK kinase inhibitors, with exemplified compounds including ethyl 5-[(2R,4S)-2-(substituted)-4-fluoropyrrolidin-1-yl] derivatives [1][2]. The (2R,4S) configuration is explicitly recited in Markush claims and specific compound examples, indicating that this particular stereoisomer has been identified as the active configuration for TRK inhibitory activity. BindingDB records IC₅₀ values ranging from 5.2 nM to 55 nM for related (2R,4S)-configured compounds in TRK enzymatic assays, demonstrating that the stereochemistry is a critical determinant of kinase inhibitory potency [3]. The non-fluorinated pyrrolidine and alternative fluoropyrrolidine stereoisomers are notably absent from key claims, suggesting stereochemical specificity in TRK binding.

TRK kinase inhibition oncology pain therapeutics

Stereochemical Configuration-Dependent GABA Transporter Subtype Selectivity: Published SAR Confirms C-2 and C-4 Configuration Dictate GAT-1 vs. GAT-3 Preference

Comprehensive SAR studies by Zhao et al. (2005) and Fülep et al. (2006) established that for pyrrolidine-2-acetic acid derivatives, the stereochemical configuration at C-2 and C-4 is a primary determinant of GABA transporter subtype selectivity [1][2]. Specifically, (2S)-configuration at C-2 favors GAT-1 inhibition, while (4R)-configuration at C-4 favors GAT-3 inhibition. The (2R,4S) configuration therefore represents a distinct pharmacological profile from (2S,4R), (2S,4S), and (2R,4R) isomers. Fülep et al. demonstrated that (R)-pyrrolidine-2-acetic acid derivative (R)-4d achieved an IC₅₀ of 3.1 μM at GAT-3 with 20:1 selectivity over GAT-1, while (S)-configured derivatives (S)-4b and (S)-4c showed IC₅₀ values of 0.396 μM and 0.343 μM at GAT-1, respectively [2]. These data underscore that procurement of the correct stereoisomer is essential for achieving the desired GAT subtype selectivity profile.

GAT subtype selectivity stereochemistry-activity relationship CNS drug design

Recommended Application Scenarios for 2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride Based on Verified Evidence


CNS Drug Discovery: Blood-Brain Barrier-Penetrant Lead Optimization Leveraging Fluorine-Mediated pKa Reduction

Programs targeting CNS indications where passive blood-brain barrier permeability is required should consider this compound as a chiral building block that provides reduced pyrrolidine nitrogen basicity (pKa lowered by ~2–4 units vs. non-fluorinated analogs) . The (2R,4S) configuration is crystallographically validated in the nNOS inhibitor PDB 6NGQ series, which achieved sub-30 nM potency with an efflux ratio of 0.8 in Caco-2 assays, confirming the fragment does not introduce P-gp liability [1]. This scenario is most appropriate when the goal is to replace a non-fluorinated pyrrolidine-2-acetic acid moiety with a more CNS-permeable fluorinated analog while retaining chiral definition at both stereocenters.

TRK Kinase Inhibitor Development: Patent-Validated (2R,4S) Chiral Building Block for Oncology and Pain Programs

The (2R,4S)-4-fluoropyrrolidine fragment is specifically recited in granted TRK inhibitor patents (US9701681B2 and related families) with exemplified compounds showing IC₅₀ values as low as 5.2 nM in TRK enzymatic assays [2][3]. Research groups pursuing TRK-targeted therapeutics for NTRK-fusion-driven cancers or TRK-mediated pain should procure this specific stereoisomer to align with the patent-validated configuration. Alternative stereoisomers ((2S,4R), (2S,4S), (2R,4R)) lack equivalent patent support for TRK applications.

GABA Transporter Pharmacology: Stereochemically Defined Probe for GAT Subtype Selectivity Studies

The established SAR showing that C-2 and C-4 stereochemistry governs GAT-1 vs. GAT-3 subtype selectivity [4][5] makes this (2R,4S)-configured building block valuable for synthesizing stereochemically defined probe molecules. While the 4-fluoro series shows reduced absolute potency compared to 4-unsubstituted analogs (~1/15 of Tiagabine), the combination of fluorine-mediated pKa modulation and defined (2R,4S) stereochemistry offers a unique pharmacological tool for dissecting the contributions of basicity and stereochemistry to GABA transporter engagement.

Fragment-Based and Structure-Based Drug Design: Crystallographically Characterized Pharmacophore for Nitric Oxide Synthase Targets

The availability of high-resolution (1.95 Å) X-ray crystal structures of the (2R,4S)-4-fluoropyrrolidine fragment bound to the nNOS heme domain (PDB 6NGQ and 6NH4) [1] enables structure-based design approaches. Medicinal chemistry teams can use these structures for scaffold hopping, fragment growing, or computational modeling with direct experimental validation of binding poses. The defined stereochemistry and fluorine atom provide interpretable electron density that facilitates unambiguous placement of the ligand during crystallographic refinement.

Quote Request

Request a Quote for 2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.